1-Benzylquinolinium chloride
Overview
Description
1-Benzylquinolinium chloride is an organic compound with the molecular formula C16H14ClN. It is a quaternary ammonium salt characterized by a benzyl group attached to the nitrogen atom of the quinoline ring. This compound is of interest due to its potential biological activities and its use as an intermediate in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
1-Benzylquinolinium chloride, also known as BQC, is primarily used as a catalyst in various chemical reactions . It belongs to the class of cinchona family of alkaloids . The compound’s primary targets are the reactants in these chemical reactions, where it facilitates the transformation of reactants to products.
Mode of Action
BQC interacts with its targets by acting as a phase transfer catalyst . It is used in the presence of hydroxide bases in various phase transfer reactions, epoxidations, alkylations, and Michael reactions . By doing so, it enables the transfer of a reactant from one phase into another where reaction can occur, thus enhancing the rate of the reaction.
Biochemical Pathways
The exact biochemical pathways affected by BQC are dependent on the specific reactions it catalyzes. For instance, in sulfenylation of various β-keto sulfoxides and in the synthesis of N-carbamoyl-protected β-nitroamines from α-amido sulfones by asymmetric aza-Henry reaction , BQC acts as a catalyst . The downstream effects of these reactions can vary widely, depending on the specific reactants and products involved.
Result of Action
The result of BQC’s action is the facilitation of chemical reactions. It enhances the rate of reactions and allows them to proceed under milder conditions than would be possible without a catalyst . On a molecular level, it enables the transformation of reactants into products. On a cellular level, the effects would depend on the specific reactants and products involved in the reaction.
Action Environment
The action of BQC as a catalyst can be influenced by various environmental factors, including the pH , temperature , and concentration of the reactants . For instance, it is used in the presence of hydroxide bases, suggesting that a basic environment may be necessary for its catalytic activity . .
Biochemical Analysis
Biochemical Properties
It is known to be used as a catalyst in the presence of hydroxide bases in various phase transfer reactions, epoxidations, alkylations, and Michael reactions .
Cellular Effects
Chloride ions, which are part of the compound, play significant roles in bodily and cellular functions . They are involved in maintaining the membrane potential and water secretion into the luminal side of epithelial tissues .
Molecular Mechanism
As a catalyst, it likely facilitates various chemical reactions without undergoing permanent changes itself .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylquinolinium chloride can be synthesized through the quaternization of quinoline with benzyl chloride. The reaction typically involves heating quinoline with benzyl chloride in the presence of a suitable solvent such as acetonitrile or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Benzylquinolinium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions under appropriate conditions.
Phase Transfer Catalysis: It can act as a phase transfer catalyst in various organic reactions
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives
Scientific Research Applications
1-Benzylquinolinium chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-Benzylquininium chloride: Another quaternary ammonium salt with similar properties and applications.
1-Dodecylpyridinium bromide: A related compound used in similar applications.
Other Quaternary Ammonium Salts: Compounds like benzalkonium chloride and cetylpyridinium chloride share similar properties and uses.
Uniqueness: 1-Benzylquinolinium chloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its benzyl group attached to the quinoline ring makes it a valuable intermediate in the synthesis of various pharmacologically active molecules .
Properties
IUPAC Name |
1-benzylquinolin-1-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N.ClH/c1-2-7-14(8-3-1)13-17-12-6-10-15-9-4-5-11-16(15)17;/h1-12H,13H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEJZIULYONCQB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC3=CC=CC=C32.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044593 | |
Record name | 1-Benzylquinolinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Quinolinium, 1-(phenylmethyl)-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15619-48-4 | |
Record name | Quinolinium, 1-(phenylmethyl)-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15619-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinolinium, 1-(phenylmethyl)-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015619484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzylquinolinium chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190376 | |
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Record name | Quinolinium, 1-(phenylmethyl)-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Benzylquinolinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(benzyl)quinolinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.071 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Benzylquinolinium chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P729Y93KA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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